4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole
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Overview
Description
4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a cyclohexyl ring substituted with a propan-2-yl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl ring.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-[4-(Propan-2-yl)cyclohexyl]butan-2-one: This compound shares a similar cyclohexyl structure but differs in the functional group attached to the ring.
Cyclohexylisopropylamine: Another compound with a cyclohexyl ring and a propan-2-yl group, but with an amine functional group.
Uniqueness: 4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can participate in various interactions, making it a versatile scaffold for drug design and materials science.
Biological Activity
4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential therapeutic applications. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Synthesis of this compound
The synthesis of triazole derivatives typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for efficient formation of the triazole ring under mild conditions. The specific synthesis route for this compound involves the reaction of an appropriate alkyne with an azide in the presence of a copper catalyst.
Biological Activity Overview
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potency against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 0.43 | Induction of apoptosis |
MCF-7 | 0.17 | Inhibition of proliferation |
A549 | 7.72 | ROS generation |
The compound's mechanism often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Studies have demonstrated that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that triazole derivatives can serve as potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications in the cyclohexyl group or the introduction of various substituents can significantly influence potency and selectivity.
Key Findings:
- Substituent Variability : The presence of bulky groups like isopropyl enhances lipophilicity and may improve cell membrane permeability.
- Triazole Ring Modifications : Alterations in the nitrogen positions within the triazole ring can affect binding affinity to target proteins involved in cancer progression or microbial resistance.
Case Studies
Several studies have highlighted the efficacy of triazoles in clinical settings:
- Study on Cancer Cell Lines : A series of experiments demonstrated that triazole derivatives significantly inhibited cell migration and induced apoptosis in HCT116 and MCF-7 cells through modulation of key signaling pathways such as NF-kB .
- Antimicrobial Efficacy : In vitro tests showed that derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use as novel antibiotics .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-(4-propan-2-ylcyclohexyl)-2H-triazole |
InChI |
InChI=1S/C11H19N3/c1-8(2)9-3-5-10(6-4-9)11-7-12-14-13-11/h7-10H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
ZGVCKWPDKLDQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C2=NNN=C2 |
Origin of Product |
United States |
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